N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that features an indole moiety, a thiazolidine ring, and a methoxybenzylidene group
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with tryptamine and a thiazolidine derivative.
Coupling Reaction: The key step involves the coupling of tryptamine with the thiazolidine derivative using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane, under ambient temperature.
Purification: The product is purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development.
Materials Science: Its unique structural features may be useful in the design of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its indole moiety.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The thiazolidine ring may also play a role in the compound’s biological effects by interacting with different molecular pathways.
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can be compared with other similar compounds, such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is synthesized using a similar DCC-mediated coupling reaction.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another compound with an indole moiety, synthesized using tryptamine and naproxen.
Properties
Molecular Formula |
C24H23N3O4S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C24H23N3O4S/c1-31-20-9-5-2-6-16(20)14-21-23(29)27(24(30)32-21)13-11-22(28)25-12-10-17-15-26-19-8-4-3-7-18(17)19/h2-9,14-15,26H,10-13H2,1H3,(H,25,28)/b21-14- |
InChI Key |
DHRCQEGPBBAFKA-STZFKDTASA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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